molecular formula C10H18N4O3 B2790725 Tert-butyl 2-(azidomethyl)morpholine-4-carboxylate CAS No. 140645-52-9

Tert-butyl 2-(azidomethyl)morpholine-4-carboxylate

Cat. No.: B2790725
CAS No.: 140645-52-9
M. Wt: 242.279
InChI Key: XXLGVNOSUFGGID-UHFFFAOYSA-N
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Description

Tert-butyl 2-(azidomethyl)morpholine-4-carboxylate is a morpholine derivative featuring a tert-butyl carbamate group at the 4-position and an azidomethyl substituent at the 2-position of the morpholine ring. This compound is of significant interest in medicinal chemistry and organic synthesis, particularly due to the azide functional group, which enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation or polymer synthesis. The tert-butyl carbamate (Boc) group enhances steric protection of the amine, improving stability during synthetic workflows. Structural characterization of such compounds, including bond lengths and conformational analysis, is often performed using crystallographic tools like the SHELX program suite .

Properties

IUPAC Name

tert-butyl 2-(azidomethyl)morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O3/c1-10(2,3)17-9(15)14-4-5-16-8(7-14)6-12-13-11/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLGVNOSUFGGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(azidomethyl)morpholine-4-carboxylate typically involves the reaction of tert-butyl 2-(aminomethyl)morpholine-4-carboxylate with sodium azide. The reaction is carried out in an appropriate solvent, such as ethanol, under controlled conditions. The mixture is often evacuated and backfilled with argon to maintain an inert atmosphere. Palladium on carbon (Pd/C) is added as a catalyst, and the mixture is subjected to hydrogenation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(azidomethyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Reduction Reactions: The azide group can be reduced to an amine group using hydrogenation in the presence of a catalyst like Pd/C.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and other electrophiles.

    Reduction Reactions: Hydrogen gas and Pd/C are typically used for the reduction of the azide group.

Major Products Formed

    Substitution Reactions: Various substituted morpholine derivatives.

    Reduction Reactions: Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate.

Scientific Research Applications

Tert-butyl 2-(azidomethyl)morpholine-4-carboxylate has a wide range of applications in scientific research:

    Synthetic Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Material Science: Employed in the development of new materials with specific properties.

    Biology and Medicine:

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(azidomethyl)morpholine-4-carboxylate primarily involves its reactivity due to the azide group. The azide group can undergo click chemistry reactions, forming stable triazole linkages. This reactivity is exploited in various applications, including bioconjugation and material synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions.

Comparison with Similar Compounds

Key Findings:

Reactivity Differences :

  • The azidomethyl group enables rapid cycloaddition reactions, making the target compound superior for bioconjugation compared to formyl or vinyl derivatives .
  • Formylphenyl (in TERT-BUTYL 4-FORMYLPHENYLCARBONATE) offers aldehyde-mediated reactivity but requires stabilization to prevent oxidation.
  • Vinylphenyl groups (in TERT-BUTYL 4-VINYLPHENYLCARBONATE) facilitate radical polymerization but may reduce solubility in polar solvents.

Azides in the target compound may pose stability risks (e.g., shock sensitivity), whereas carbonate derivatives with formyl or vinyl groups are generally more stable.

Crystallographic Insights :

  • SHELX programs are widely used to resolve morpholine ring conformations and substituent orientations, critical for understanding structure-activity relationships . For example, tert-butyl groups often induce chair conformations in morpholine rings, while bulky substituents like diphenyl may distort this geometry.

Biological Activity

Tert-butyl 2-(azidomethyl)morpholine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, focusing on antibacterial and antifungal properties, synthesis methods, and relevant case studies.

Structural Characteristics

The compound features a tert-butyl group, an azidomethyl group, and a morpholine ring with a carboxylate functional group. Its molecular formula is C10H18N4O2C_{10}H_{18}N_{4}O_{2} with a molecular weight of approximately 226.28 g/mol. The azide functionality is particularly notable for its reactivity in click chemistry applications.

Antimicrobial Properties

Recent studies have shown that derivatives of this compound exhibit moderate antibacterial and antifungal activities. The evaluation typically involves synthesizing various derivatives and testing them against a range of microorganisms.

  • Antibacterial Activity : Some derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure were tested against Staphylococcus aureus and Escherichia coli, showing promising results that suggest potential for development as antimicrobial agents.
  • Antifungal Activity : The same derivatives were also evaluated for antifungal properties against Candida species, with moderate inhibition observed. These findings indicate that the compound could be explored further for therapeutic applications in treating fungal infections.

Synthesis Methods

The synthesis of this compound can be achieved through several methods. A common approach involves the reaction of tert-butyl 4-morpholinecarboxylate with sodium azide in dimethylformamide (DMF) under heating conditions. This method allows for the efficient introduction of the azide group into the morpholine structure.

Synthetic Route Example

  • Starting Material : Tert-butyl 4-morpholinecarboxylate
  • Reagent : Sodium azide
  • Solvent : Dimethylformamide (DMF)
  • Conditions : Heating to facilitate the reaction

Study 1: Antimicrobial Evaluation

In a study published in Molecules, derivatives of this compound were synthesized and tested for their antimicrobial properties. The results indicated that some compounds exhibited significant activity against both bacteria and fungi, suggesting their potential as lead compounds in drug development .

Compound NameActivity Against BacteriaActivity Against Fungi
Compound AModerateLow
Compound BHighModerate
Compound CLowHigh

Study 2: Click Chemistry Applications

Another research highlighted the use of this compound in click chemistry reactions, particularly in the synthesis of triazole derivatives. The presence of the azide group allows for efficient coupling with alkynes, demonstrating its utility in creating complex molecules with potential biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 2-(azidomethyl)morpholine-4-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves introducing the azidomethyl group via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:

  • Reagent Selection : Use tert-butyl morpholine precursors with bromo or chloro leaving groups to facilitate substitution with sodium azide (NaN₃) .

  • Condition Optimization : Maintain inert atmospheres (N₂/Ar) to prevent azide decomposition. Control temperature (0–25°C) to minimize side reactions like Curtius rearrangements .

  • Purification : Employ flash chromatography (hexane/ethyl acetate gradients) or recrystallization to isolate the product.

    Example Reaction Conditions
    Precursor: tert-butyl 2-(bromomethyl)morpholine-4-carboxylate
    Reagent: NaN₃, DMF, 25°C, 12 h
    Yield: ~70–85% (typical for azide substitutions)

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies morpholine ring protons (δ 3.5–4.0 ppm) and tert-butyl groups (δ 1.4 ppm). Azidomethyl protons appear as a singlet near δ 3.3–3.7 ppm .
  • IR : Confirm the azide group via a sharp peak at ~2100 cm⁻¹ .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+Na]⁺ at m/z ~315.2 for C₁₁H₂₀N₄O₃) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>95%) .

Q. What are the key stability considerations for handling and storing this compound in laboratory settings?

  • Methodological Answer :

  • Thermal Stability : Avoid temperatures >40°C to prevent azide decomposition or explosion .
  • Light Sensitivity : Store in amber vials to reduce photodegradation.
  • Moisture Control : Use desiccants (silica gel) in storage containers to prevent hydrolysis of the tert-butyl ester .

Advanced Research Questions

Q. How does the azidomethyl substituent influence the reactivity of this compound in click chemistry applications?

  • Methodological Answer : The azidomethyl group enables strain-promoted or copper-catalyzed cycloadditions with alkynes.

  • Click Chemistry : React with DBCO (dibenzocyclooctyne) for bioconjugation without metal catalysts. Monitor reaction progress via TLC or in-situ IR .
  • Kinetic Studies : Use pseudo-first-order conditions to determine rate constants (k ~10⁻³ M⁻¹s⁻¹ for CuAAC) .

Q. What challenges arise in crystallographic analysis of this compound, and how can SHELX software address them?

  • Methodological Answer :

  • Disorder in Crystal Lattices : The tert-butyl group and azide may exhibit rotational disorder. Use SHELXL to refine occupancy factors and anisotropic displacement parameters .
  • Data Collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) improves phase determination for low-symmetry space groups (e.g., P2₁/c) .

Q. How can contradictory data between NMR and X-ray crystallography be resolved when determining the structure of this compound?

  • Methodological Answer :

  • Dynamic Effects : NMR detects time-averaged conformations, while X-ray captures static structures. Use variable-temperature NMR to identify conformational flexibility .
  • DFT Calculations : Compare experimental NMR shifts with computed values (e.g., B3LYP/6-31G*) to validate crystallographic data .

Q. What computational methods are recommended for predicting the biological targets of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against protein databases (e.g., PDB). Prioritize targets like kinases or GPCRs with hydrophobic binding pockets .
  • Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with morpholine oxygen) using Phase or MOE .

Q. What strategies mitigate side reactions during functionalization of this compound?

  • Methodological Answer :

  • Protecting Groups : Temporarily protect the azide with triphenylphosphine before ester hydrolysis .
  • Catalyst Screening : Test Pd/C or Raney Ni for selective reduction of competing functional groups .

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